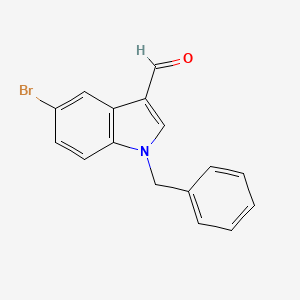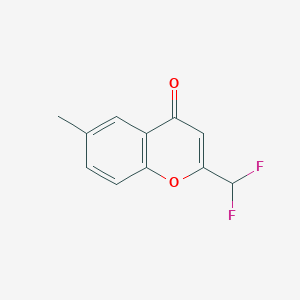
1-benzyl-5-bromo-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1-benzyl-5-bromo-1H-indole-3-carbaldehyde derivatives involves various chemical reactions, including condensation and cyclization processes. For instance, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with different reagents in ethanol under reflux conditions has been reported to yield significant organic compounds in very good yields (Barakat et al., 2017). Additionally, gold-catalyzed cycloisomerizations have been employed to prepare related indole derivatives, showcasing the compound's versatility in organic synthesis (Kothandaraman et al., 2011).
Molecular Structure Analysis
The molecular structure of 1-benzyl-5-bromo-1H-indole-3-carbaldehyde has been explored through various analytical methods, revealing details such as intramolecular hydrogen bonds and molecular packing. For instance, crystallographic studies have shown that molecules of similar compounds form paired structures linked by hydrogen bonds into ribbons (Ali et al., 2005).
Chemical Reactions and Properties
This compound undergoes a range of chemical reactions, contributing to its wide use in synthetic organic chemistry. For example, nucleophilic substitution reactions and condensation reactions with various nucleophiles have been demonstrated, leading to diverse heterocyclic compounds (Vikrishchuk et al., 2019).
Physical Properties Analysis
The physical properties of 1-benzyl-5-bromo-1H-indole-3-carbaldehyde, such as solubility, melting point, and crystalline structure, are significant for its application in different chemical reactions and processes. The crystalline structure, intermolecular interactions, and solvatochromic properties have been studied extensively (Singh et al., 2013).
Chemical Properties Analysis
The chemical properties of 1-benzyl-5-bromo-1H-indole-3-carbaldehyde, including its reactivity, stability, and reaction mechanisms, have been the subject of numerous studies. The compound's behavior in various chemical environments, its functional group transformations, and its role in catalysis have been thoroughly investigated to understand its utility in synthetic chemistry (Guo et al., 2020).
properties
IUPAC Name |
1-benzyl-5-bromoindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO/c17-14-6-7-16-15(8-14)13(11-19)10-18(16)9-12-4-2-1-3-5-12/h1-8,10-11H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFVNFMTJQEBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-bromo-1H-indole-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(4-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5530233.png)
![[(dimethylamino)methyl][2-(2-oxo-1-pyrrolidinyl)ethyl]phosphinic acid](/img/structure/B5530239.png)
![1-(3-chlorophenyl)-4-[(2-isopropyl-4-pyrimidinyl)carbonyl]-2-piperazinone](/img/structure/B5530249.png)
![2,3-dimethyl-5-phenyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5530255.png)

![1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-8-(2-pyridinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5530275.png)
![1-(4-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5530287.png)
![(1R,2S)-1-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2-indanol dihydrochloride](/img/structure/B5530292.png)
![N-(2-{[(4-methylphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5530298.png)
![9-(4-chlorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5530299.png)

![(1S*,5R*)-6-{[5-(ethylthio)-2-thienyl]carbonyl}-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5530335.png)
![2-[(1,3-benzothiazol-2-ylthio)methyl]-3-methylquinoxaline](/img/structure/B5530340.png)
![N-[2-fluoro-4-(trifluoromethyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5530348.png)